N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, an isopropyl group, and a methoxyphenylacetamide moiety. Compounds with similar structures are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.
Attachment of the Methoxyphenylacetamide Moiety: This step involves the reaction of the piperidine derivative with 4-methoxyphenylacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetic acid, while reduction could produce N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethylamine.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Investigation of its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological targets. It might interact with receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include neurotransmitter systems, signal transduction pathways, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide
- N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-hydroxyphenyl)acetamide
- N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)propionamide
Uniqueness
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide may exhibit unique properties due to the specific combination of its functional groups. For example, the isopropyl group could influence its lipophilicity and membrane permeability, while the methoxy group might affect its electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)13-19-18(21)12-15-4-6-17(22-3)7-5-15/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGCNZOSUVYUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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